Fmoc-4-Aph(Trt)-OH
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Overview
Description
Fmoc-4-Aph(Trt)-OH is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis to protect the amino group of amino acids. The compound this compound is specifically modified with a trityl (Trt) group, which provides additional protection and stability during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-Aph(Trt)-OH typically involves the protection of the amino group with the Fmoc group and the side chain with the Trt group. The process begins with the amino acid precursor, which undergoes a series of reactions to introduce the protective groups. Common reagents used in these reactions include Fmoc-Cl for the Fmoc protection and Trt-Cl for the trityl protection. The reactions are usually carried out under basic conditions, often using a base such as diisopropylethylamine (DIPEA) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-Aph(Trt)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the side chain or the protective groups.
Substitution: The Fmoc and Trt groups can be selectively removed or substituted with other protective groups or functional moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like piperidine are commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the Trt group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, while oxidation or reduction can introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-4-Aph(Trt)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to build complex peptides and proteins.
Biology
In biological research, peptides synthesized using this compound can be used as probes or inhibitors to study protein interactions, enzyme activities, and cellular processes.
Medicine
In medicine, peptides synthesized from this compound are used in drug development, particularly in the design of peptide-based therapeutics and vaccines.
Industry
In the industrial sector, this compound is used in the production of bioactive peptides, which have applications in agriculture, food technology, and biotechnology.
Mechanism of Action
The mechanism of action of Fmoc-4-Aph(Trt)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The Trt group provides additional protection to the side chain, ensuring the integrity of the amino acid during synthesis. The deprotection steps are carefully controlled to selectively remove the protective groups without affecting the peptide chain.
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-Aminophenylalanine (Fmoc-4-Aph-OH): Similar to Fmoc-4-Aph(Trt)-OH but lacks the trityl protection on the side chain.
Fmoc-4-Nitrophenylalanine (Fmoc-4-Nph-OH): Contains a nitro group instead of the trityl group.
Fmoc-4-Chlorophenylalanine (Fmoc-4-Clph-OH): Contains a chlorine atom instead of the trityl group.
Uniqueness
This compound is unique due to the presence of both Fmoc and Trt protective groups, which provide enhanced stability and selectivity during peptide synthesis. This dual protection allows for more complex and precise peptide assembly, making it a valuable tool in advanced peptide synthesis applications.
Properties
Molecular Formula |
C43H36N2O4 |
---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(tritylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C43H36N2O4/c46-41(47)40(44-42(48)49-29-39-37-22-12-10-20-35(37)36-21-11-13-23-38(36)39)28-30-24-26-34(27-25-30)45-43(31-14-4-1-5-15-31,32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-27,39-40,45H,28-29H2,(H,44,48)(H,46,47) |
InChI Key |
CMALPHUZGGSWJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
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